Chlorine Substitution Pattern and Antiviral Target Engagement
The compound possesses a single chlorine at the 3-position of the phenoxy ring, contrasting with the 3,4-dichloro substitution of MDL-860. SAR analysis of the 5-nitro-2-phenoxybenzonitrile series reveals that the dichloro pattern is associated with broad-spectrum antipicornavirus activity (MIC50 0.1–1.5 µg/mL against multiple serotypes in HeLa cells) , while mono-substituted or differently di-substituted analogs often exhibit narrower spectrum or reduced potency against specific enteroviruses, such as CVB3 [1]. Quantitative comparison data for the exact 3-chloro analog from the 2008 CVB3 study is limited in accessible public sources; however, the class-level SAR indicates that meta-chlorine alone does not replicate the full activity profile of the 3,4-dichloro prototype.
| Evidence Dimension | Antipicornavirus activity (broad-spectrum MIC50) |
|---|---|
| Target Compound Data | Not publicly disclosed in a head-to-head assay; predicted narrower spectrum based on SAR class [1] |
| Comparator Or Baseline | MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile): MIC50 0.1–1.5 µg/mL in HeLa cultures |
| Quantified Difference | Data gap; class-level SAR suggests reduced spectrum and potency for mono-chloro analogs |
| Conditions | HeLa cell cultures infected with multiple picornaviruses (MDL-860 data) |
Why This Matters
For antiviral screening programs, the substitution pattern directly dictates the spectrum of activity; procurement of this mono-chloro analog is justified when investigating the specific contribution of the 3-Cl moiety to target binding versus cytotoxicity, as compared to the dichloro benchmark.
- [1] Pürstinger G, De Palma AM, Zimmerhofer G, Huber S, Ladurner S, Neyts J. Synthesis and anti-CVB 3 evaluation of substituted 5-nitro-2-phenoxybenzonitriles. Bioorg Med Chem Lett. 2008;18(18):5123-5125. doi:10.1016/j.bmcl.2008.07.099 View Source
